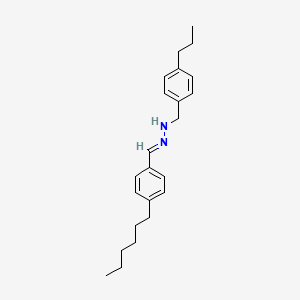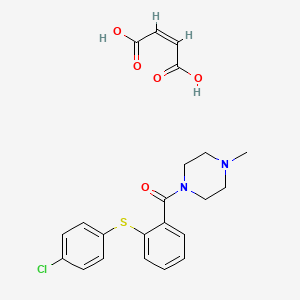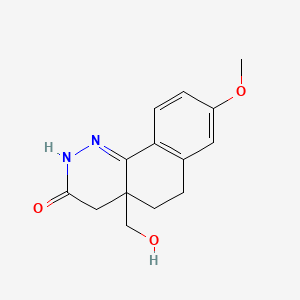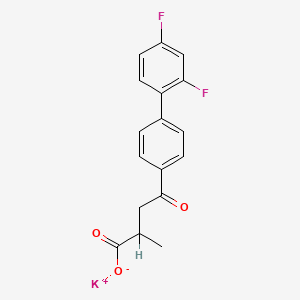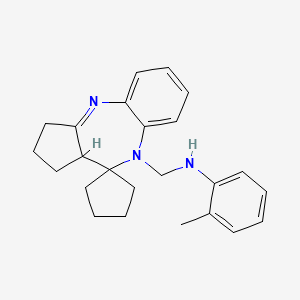
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a diazepine ring fused with a benzene and cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, a ketone, an isocyanide, and trimethylsilylazide. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O . The reaction proceeds through a one-pot, pseudo-five-component condensation process, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing more efficient catalysts to reduce reaction time and costs. The use of environmentally benign conditions and recyclable catalysts would also be considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the spiro compound itself involves a condensation reaction between a diamine and a ketone.
Cyclization Reactions: The formation of the diazepine ring involves cyclization, which is a key step in the synthesis.
Substitution Reactions: The compound can undergo substitution reactions where functional groups on the benzene or cyclopentane rings are replaced by other groups.
Common Reagents and Conditions
Catalysts: [bmim]5[PNiW11O39]·3H2O, BiCl3
Solvents: Methanol, acetone
Reaction Conditions: Ambient temperature, solvent-free conditions for some reactions
Major Products
The major products formed from these reactions are various derivatives of the spiro compound, which can be further functionalized to enhance their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV, antipsychotic, and antitumor agent.
Pharmacology: Its unique structure makes it a candidate for developing new drugs with improved efficacy and reduced side effects.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmacological application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar diazepine ring structure and are known for their pharmacological activities.
Tetrazolyl-1H-spiro[benzo[b]cyclopenta[e][1,4]diazepines: These compounds have a similar spiro linkage and are synthesized using similar methods.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- is unique due to its specific spiro linkage and the presence of the methanamine group, which can enhance its pharmacological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
135264-63-0 |
|---|---|
Molekularformel |
C24H29N3 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-methyl-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3/c1-18-9-2-3-11-20(18)25-17-27-23-14-5-4-12-22(23)26-21-13-8-10-19(21)24(27)15-6-7-16-24/h2-5,9,11-12,14,19,25H,6-8,10,13,15-17H2,1H3 |
InChI-Schlüssel |
SLBJCCDWMVKION-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


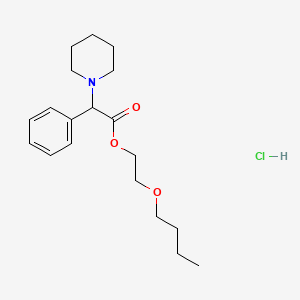
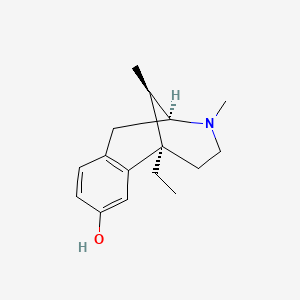
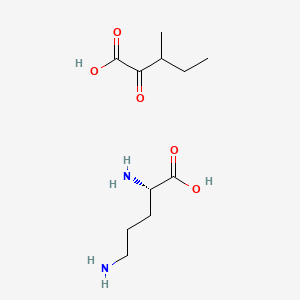

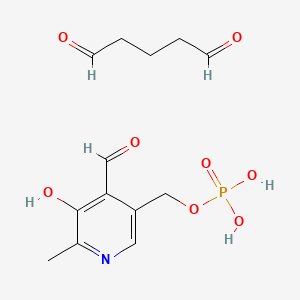

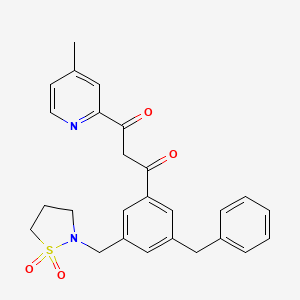
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
